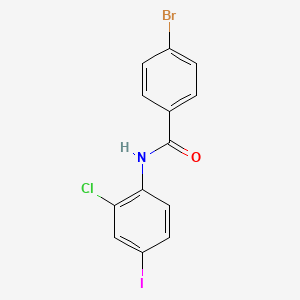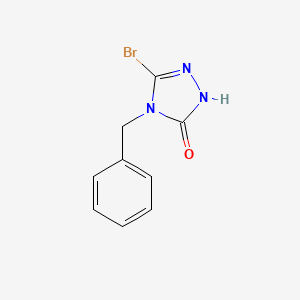
((3S,5S)-5-Isopropylmorpholin-3-yl)methanol
Übersicht
Beschreibung
((3S,5S)-5-Isopropylmorpholin-3-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a morpholine derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
The mechanism of action of ((3S,5S)-5-Isopropylmorpholin-3-yl)methanol is not fully understood. However, it is believed to act as a nucleophile and form a covalent bond with the target molecule. The target molecule could be a protein, DNA, or RNA. The covalent bond formation could result in the inhibition of the target molecule's activity or the induction of a specific biological response.
Biochemical and Physiological Effects:
((3S,5S)-5-Isopropylmorpholin-3-yl)methanol has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of various fungal and bacterial strains, including Candida albicans, Aspergillus fumigatus, Staphylococcus aureus, and Escherichia coli. It has also been reported to induce apoptosis in cancer cells, including breast cancer and lung cancer cells. In addition, it has been shown to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
((3S,5S)-5-Isopropylmorpholin-3-yl)methanol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be used as a building block for the synthesis of various molecules with potential biological activities. However, its limitations include its low solubility in water and its potential toxicity at high concentrations. Therefore, it is important to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
There are several future directions for the research on ((3S,5S)-5-Isopropylmorpholin-3-yl)methanol. One direction is to explore its potential as a drug candidate for the treatment of various diseases, including fungal and bacterial infections, cancer, and inflammation. Another direction is to investigate its mechanism of action in more detail, including its interaction with specific target molecules. Additionally, further studies could be conducted to optimize the synthesis and purification methods of this compound to enhance its yield and purity.
Wissenschaftliche Forschungsanwendungen
((3S,5S)-5-Isopropylmorpholin-3-yl)methanol has been used in various scientific research applications, including the synthesis of new compounds with potential biological activities. It has been used as a building block for the synthesis of various molecules, including 5-aminomethyl-3-isopropylmorpholine and 6-(3-isopropylmorpholin-5-yl)pyridazin-3(2H)-one. These compounds have been evaluated for their biological activities, including their antifungal, antibacterial, and anticancer properties.
Eigenschaften
IUPAC Name |
[(3S,5S)-5-propan-2-ylmorpholin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(2)8-5-11-4-7(3-10)9-8/h6-10H,3-5H2,1-2H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOVXSYKAXNDRJ-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COCC(N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC[C@@H](N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70667447 | |
| Record name | [(3S,5S)-5-(Propan-2-yl)morpholin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70667447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((3S,5S)-5-Isopropylmorpholin-3-yl)methanol | |
CAS RN |
500708-40-7 | |
| Record name | [(3S,5S)-5-(Propan-2-yl)morpholin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70667447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2-Aminoethyl)amino]-2-hydroxybenzoic acid](/img/structure/B1502653.png)
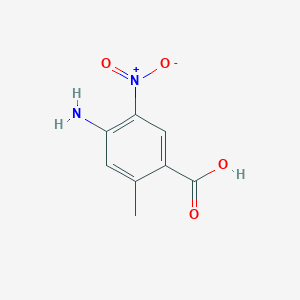
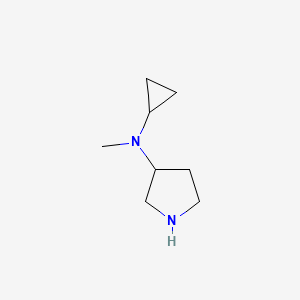

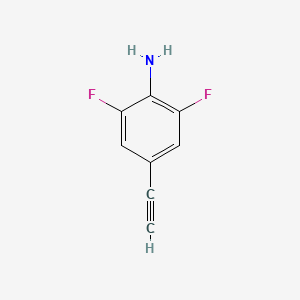

![2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B1502666.png)



